![molecular formula C9H15NO2 B2903647 (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 1621863-51-1](/img/structure/B2903647.png)

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid

カタログ番号:

B2903647

CAS番号:

1621863-51-1

分子量:

169.224

InChIキー:

NVRDCPXNFPLOAM-GHNGIAPOSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

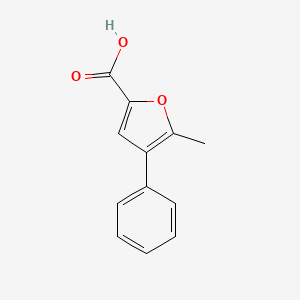

説明

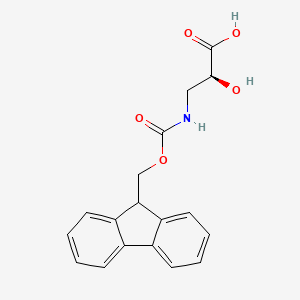

“(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid” is a chiral small molecule . It belongs to the field of synthesis of medical intermediates . The molecule is characterized by its bicyclic structure and the presence of both amino and carboxyl groups .

Synthesis Analysis

The synthesis of this compound involves several steps . The method takes 3-carbonyl-bicyclo[2.2.2]octane-2-formate as a starting material, and sequentially performs reductive amination, basic configuration inversion, hydrogenation to remove a protecting group and the like to obtain the target product . The yield of this synthesis method is more than 65% .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic structure with an amino group and a carboxyl group . The “2S,3S” notation indicates the configuration of the chiral centers in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination, basic configuration inversion, and hydrogenation . These reactions are carried out under mild conditions .科学的研究の応用

Synthesis and Transport Applications

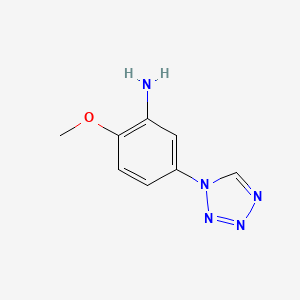

- Synthesis and Comparison with Analogues: The isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids were synthesized and compared with the widely used (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on their specificity to the Na+-independent membrane transport system L of tumor and hepatoma cells (Christensen et al., 1983).

Structural and Stereochemical Studies

- Enantiomer Synthesis and Structure Analysis: Synthesis of enantiomers of various aminobicyclo[2.2.2]octane derivatives was achieved, with their stereochemistry and relative configurations determined by NMR spectroscopy and X-ray crystallography (Palkó et al., 2013).

Conformation and Molecular Structure

- Molecular Structure Characterization: The molecular structure of certain bicyclic amino acid esters, including those related to the (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, was characterized using spectroscopy and X-ray diffraction, revealing a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups (Moriguchi et al., 2014).

Biomedical and Bioorganic Applications

- Peptide Mimicry and Catalysis: The aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives have been explored for their potential in peptide mimicry and asymmetric catalysis, contributing to the development of new bioactive compounds and organo-catalysts (Milbeo et al., 2021).

将来の方向性

特性

IUPAC Name |

(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDCPXNFPLOAM-GHNGIAPOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

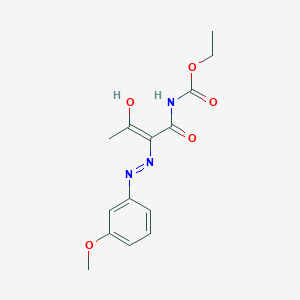

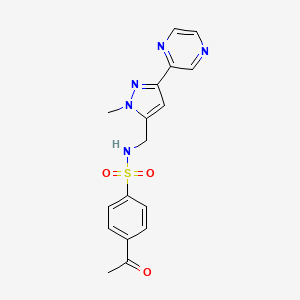

4-acetyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)...

Cat. No.: B2903564

CAS No.: 2034323-74-3

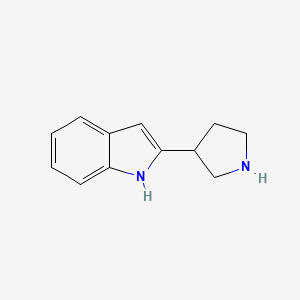

2-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B2903565

CAS No.: 1260680-48-5

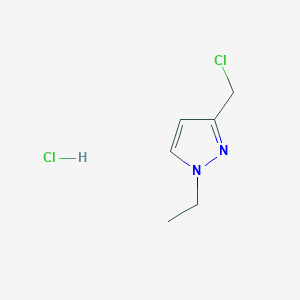

3-(chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Cat. No.: B2903570

CAS No.: 1172973-66-8; 1313410-14-8

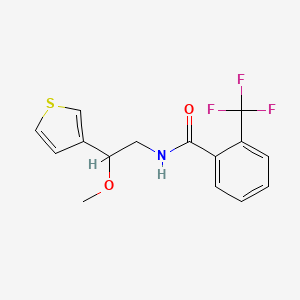

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl...

Cat. No.: B2903573

CAS No.: 1448070-09-4

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2903580.png)

![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)

![methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate](/img/structure/B2903582.png)

![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)